molecular formula C17H19N3O4 B11280371 Furan-2-yl[4-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylcarbonyl)piperazin-1-yl]methanone

Furan-2-yl[4-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylcarbonyl)piperazin-1-yl]methanone

Cat. No.: B11280371
M. Wt: 329.35 g/mol
InChI Key: HSULSORNXSJECH-UHFFFAOYSA-N
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Description

Furan-2-yl[4-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylcarbonyl)piperazin-1-yl]methanone is a complex organic compound with a fascinating structure. Let’s break it down:

    Furan-2-yl: This part of the molecule contains a furan ring, a five-membered heterocycle with an oxygen atom.

    [4-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylcarbonyl)piperazin-1-yl]: This segment combines a piperazine ring (a six-membered heterocycle with two nitrogen atoms) and a benzoxazole ring (another heterocycle with an oxygen and nitrogen atom). The tetrahydro modification indicates saturation of the benzoxazole ring.

    methanone: The carbonyl group (C=O) at the end completes the structure.

Preparation Methods

Synthetic Routes: The synthesis of Furan-2-yl[4-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylcarbonyl)piperazin-1-yl]methanone involves several steps. One possible route includes the following transformations:

    Formation of the Benzoxazole Ring: Starting from suitable precursors, the benzoxazole ring is constructed. Various methods exist, including cyclization reactions.

    Piperazine Ring Formation: The piperazine ring is introduced, often via cyclization of a suitable precursor.

    Furan Ring Incorporation: The furan ring is synthesized, typically through a Diels-Alder reaction or other furan-forming methods.

    Carbonyl Group Addition: Finally, the methanone group is added to complete the compound.

Industrial Production: Industrial-scale production methods may involve optimized versions of the above synthetic steps, ensuring efficiency and yield.

Chemical Reactions Analysis

Furan-2-yl[4-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylcarbonyl)piperazin-1-yl]methanone participates in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, potentially leading to the formation of new functional groups.

    Reduction: Reduction processes may modify the carbonyl group or other functionalities.

    Substitution: Substituents on the benzoxazole or piperazine rings can be replaced via substitution reactions.

Common reagents and conditions depend on the specific reaction type and desired outcome.

Scientific Research Applications

Furan-2-yl[4-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylcarbonyl)piperazin-1-yl]methanone finds applications in:

    Medicine: Investigate its potential as a drug candidate, especially considering its complex structure and potential biological activity.

    Chemical Biology: Explore its interactions with cellular components and pathways.

    Industry: Evaluate its use in materials science or other industrial applications.

Mechanism of Action

The compound likely exerts its effects by interacting with specific molecular targets. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds at the moment, researchers may compare Furan-2-yl[4-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylcarbonyl)piperazin-1-yl]methanone with related structures to highlight its uniqueness.

Properties

Molecular Formula

C17H19N3O4

Molecular Weight

329.35 g/mol

IUPAC Name

furan-2-yl-[4-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)piperazin-1-yl]methanone

InChI

InChI=1S/C17H19N3O4/c21-16(14-6-3-11-23-14)19-7-9-20(10-8-19)17(22)15-12-4-1-2-5-13(12)24-18-15/h3,6,11H,1-2,4-5,7-10H2

InChI Key

HSULSORNXSJECH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4

Origin of Product

United States

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